molecular formula C16H21N3O4S B192893 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 119018-29-0

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

Katalognummer: B192893
CAS-Nummer: 119018-29-0
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: AJEMFZRCUKJSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Traditional Synthesis Routes

Chlorosulfonation and Ammonolysis

The foundational method, derived from U.S. Pat. No. 4,379,785, involves chlorosulfonation followed by ammonolysis. In this process:

  • Chlorosulfonation : A three-necked flask charged with 120 g of chlorosulfonic acid receives incremental additions of the precursor compound (referred to as "compound m" in patent literature). The reaction proceeds at 80°C for 30 minutes, monitored by thin-layer chromatography (TLC) for completion .

  • Quenching and Isolation : The mixture is cooled to 25°C, poured into ice water, and filtered to isolate a solid intermediate.

  • Ammonolysis : The intermediate is treated with a solution of 200 mL ammonia water and 100 mL H₂O at 80°C for 1.5 hours. Acidification with HCl precipitates the product, yielding 25.2 g (97.8% yield) with 78.08% purity by HPLC .

Key Challenges :

  • Isomeric Byproducts : Chlorosulfonation’s ortho/para-directing nature results in ~12–15% undesired ortho and meta isomers, necessitating subsequent purification .

  • Impurity Profile : The crude product contains 7.24% "Impurity V" and 16.35% unidentified contaminants, underscoring the need for refinement .

Modern Synthetic Optimizations

High-Purity Synthesis via 4-Nitrophenyl Chloroformate Activation

A patent by US7132444B2 introduces a novel pathway using 4-nitrophenyl chloroformate to activate the pyrrolidinone intermediate :

  • Activation Step : 3-Ethyl-4-methyl-3-pyrrolidin-2-one reacts with 4-nitrophenyl chloroformate in dichloromethane at 0–35°C for 12–14 hours, using diisopropylethylamine (DIPEA) as a base.

  • Coupling Reaction : The activated intermediate is treated with 4-(2-aminoethyl)benzenesulfonamide in a ketone solvent (e.g., acetone), achieving >99% purity after recrystallization .

Advantages Over Traditional Methods :

  • Reduced Isomerization : Directed coupling minimizes para-isomer dominance, enhancing regioselectivity.

  • Solvent System : Dichloromethane and acetone enable facile separation of byproducts via sequential washes with HCl and NaOH .

Purification Strategies

Solvent-Based Recrystallization

To address purity limitations in traditional synthesis, US20070082943A1 proposes a ternary solvent system :

  • Solvent Composition : Hydrocarbon (e.g., hexane), alcohol (e.g., methanol), and ketone (e.g., acetone) in a 5:3:2 ratio.

  • Process : Crude 4-[2-[(3-Ethyl-4-methyl-2-oxo-pyrrolidin-1-yl)carboxamido]ethyl]benzenesulfonamide is dissolved in the heated solvent mixture and cooled to 0–5°C, yielding crystals with 99.2% purity .

Chromatographic Refinement

For laboratory-scale purification, column chromatography using silica gel and a chloroform:methanol (9:1) eluent resolves isomeric contaminants, albeit with a 15–20% yield loss .

Analytical Characterization

HPLC Profiling

Modern protocols employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to quantify purity:

ParameterTraditional Method Optimized Method
Purity (%)78.0899.5
Impurity V (%)7.24<0.1
Total Impurities (%)21.920.5

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.15 (t, 3H, CH₂CH₃), 2.30 (s, 3H, CH₃), 3.45 (q, 2H, CH₂CH₃), 7.85 (d, 2H, ArH) .

  • MS (ESI+) : m/z 352.1 [M+H]⁺, consistent with the molecular formula C₁₆H₂₁N₃O₄S .

Industrial-Scale Considerations

Reaction Scalability

The ammonolysis step’s exothermic nature necessitates controlled addition rates in reactors >500 L capacity. Pilot studies demonstrate:

  • Batch Size : 120 kg precursor → 97.8 kg product (97.8% yield) .

  • Energy Efficiency : Jacketed reactors maintain 80°C ± 2°C, reducing thermal degradation .

Cost Analysis

ReagentCost per kg (USD)Utilization (kg/kg product)
Chlorosulfonic Acid12.504.76
Ammonia Water2.808.33
4-Nitrophenyl Chloroformate220.001.12

The optimized method’s higher reagent costs are offset by reduced purification expenses .

Analyse Chemischer Reaktionen

Types of Reactions

Glimepiride sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

  • Antidiabetic Properties :
    • This compound is noted as an impurity related to glimepiride, a medication used for managing type 2 diabetes. Its structural similarity suggests potential activity in glucose metabolism regulation . Research indicates that derivatives of sulfonamides can enhance insulin sensitivity and improve glycemic control.
  • Antimicrobial Activity :
    • Sulfonamides are well-known for their antibacterial properties. Studies have shown that compounds with similar structures possess effective antimicrobial action against various pathogens, including Gram-positive and Gram-negative bacteria . The specific derivative may exhibit similar efficacy, warranting further investigation.
  • Cancer Research :
    • The compound's unique structure may also be explored for anticancer applications. Some studies suggest that pyrrole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Synthesis and Production

The synthesis of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves several steps, typically starting from 4-(2-aminoethyl)benzenesulfonamide. The process includes the reaction of this sulfonamide with 3-Ethyl-4-methyl-3-pyrrolidin-2-one, leading to the formation of the desired compound through a series of controlled reactions .

Case Studies

  • Glimepiride Impurity Analysis :
    • A study focused on the characterization of impurities in glimepiride formulations identified this compound as a significant impurity. The presence of such impurities can impact the efficacy and safety profiles of pharmaceutical products, thus necessitating rigorous analytical methods for detection and quantification .
  • Pharmacokinetic Studies :
    • Research evaluating the pharmacokinetics of related sulfonamide compounds has provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how derivatives like this compound might behave in biological systems and their potential therapeutic windows .

Wirkmechanismus

Glimepiride sulfonamide exerts its effects primarily by stimulating the release of insulin from pancreatic beta cells. It does this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release. Additionally, it may enhance the activity of intracellular insulin receptors, improving glucose uptake by cells .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
  • Molecular Formula : C₁₆H₂₁N₃O₄S
  • Molecular Weight : 351.42 g/mol
  • CAS Number : 119018-29-0
  • Structure: Features a pyrrolinone ring (3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl) linked via a carboxamide-ethyl bridge to a benzenesulfonamide group .

Physicochemical Properties :

  • Physical Form : White to off-white solid
  • Solubility: Slightly soluble in DMSO and methanol
  • pKa : 10.16 (predicted)
  • Melting Point: Not explicitly reported, but structurally similar sulfonamides typically melt between 160–300°C .

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Based Pharmaceuticals

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
4-(2-{[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide Pyrazolone + benzenesulfonamide C₂₀H₂₂N₄O₃S 398.5 Pyrazolone instead of pyrrolinone; phenyl substituent Research use (structural studies)
4-({2-[({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide Quinazolinone + benzamide C₂₉H₂₉N₅O₄S 555.6 Quinazolinone core; carbamoyl-sulfanyl group Potential kinase inhibitor
4-[2-(4-Oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide Pyridopyrimidinone + sulfonamide C₁₅H₁₄N₄O₃S₂ 362.4 Pyridopyrimidinone ring; thione group Anticancer research
Glimepiride (Parent Drug) Pyrrolinone + sulfonylurea C₂₄H₃₄N₄O₅S 490.6 Sulfonylurea linkage instead of carboxamide Antidiabetic (insulin secretion)

Key Structural and Functional Comparisons

  • Pyrrolinone vs. Pyrazolone/Pyridopyrimidinone: The pyrrolinone ring in the target compound (3-ethyl-4-methyl substitution) enhances lipophilicity compared to pyrazolone or pyridopyrimidinone derivatives, influencing membrane permeability and metabolic stability .
  • Sulfonamide vs. Sulfonylurea :

    • The benzenesulfonamide group in the target compound lacks the urea moiety present in Glimepiride, reducing its hypoglycemic activity but improving synthetic versatility as an intermediate .
  • Substituent Effects: Ethyl and methyl groups on the pyrrolinone ring reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl in compound 7 from ), facilitating easier synthetic modification.

Research Findings and Implications

  • Synthetic Utility : The target compound’s carboxamide-ethyl bridge allows modular derivatization, making it a scaffold for antidiabetic and anticancer drug candidates .
  • Biological Activity : Unlike Glimepiride, the absence of a sulfonylurea group renders it pharmacologically inert, but structural tweaks (e.g., introducing halogen atoms as in ) could restore activity.
  • Thermal Stability : Higher melting points in analogues with chloro-substitutions (e.g., compound 8 in at 295–296°C) suggest enhanced stability for industrial-scale synthesis.

Biologische Aktivität

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, commonly referred to as a Glimepiride impurity , is a sulfonamide derivative with significant implications in pharmacology, particularly as an intermediate in the synthesis of Glimepiride, a medication used to treat type 2 diabetes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16_{16}H21_{21}N3_{3}O4_{4}S
  • CAS Number : 119018-29-0
  • Molecular Weight : 351.42 g/mol

Biological Activity Overview

  • Antidiabetic Effects :
    • As an impurity in Glimepiride, it may share some pharmacological properties related to glucose-lowering effects. Research indicates that Glimepiride enhances insulin secretion from pancreatic beta cells and improves peripheral insulin sensitivity .
  • Inhibition of Enzymatic Activity :
    • The sulfonamide group is known to inhibit certain enzymatic activities, which could play a role in its biological effects. For instance, sulfonamides can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .
  • Potential Antitumor Activity :
    • Although direct studies on this compound are scarce, related compounds such as 4-methylumbelliferone have shown antitumor effects through mechanisms involving the inhibition of hyaluronan synthesis and modulation of inflammatory pathways . This suggests potential avenues for exploring the antitumor activity of similar sulfonamide derivatives.

Table 1: Summary of Relevant Studies on Related Compounds

Study ReferenceCompound StudiedBiological ActivityFindings
GlimepirideAntidiabeticEnhanced insulin secretion; improved glucose metabolism.
4-MethylumbelliferoneAntitumorInhibited tumor growth via ERK blockade; reduced CD44 expression.
Sulfonamide derivativesEnzymatic inhibitionInhibited carbonic anhydrase; potential metabolic effects.

Q & A

Q. Basic: What synthetic routes are recommended for preparing this compound, and how should purity be optimized?

Methodological Answer:

  • Synthesis : A common approach involves coupling reactions between pyrrolinone derivatives and sulfonamide precursors. For example, analogous compounds are synthesized via condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with activated acyl chlorides (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride), achieving ~30% yield under anhydrous conditions .
  • Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for removing unreacted starting materials. Conditioning with methanol followed by equilibration with Milli-Q water improves recovery rates .
  • Characterization : Electrospray ionization mass spectrometry (ESIMS) confirms molecular ions (e.g., m/z 365.2 for analogous structures). Purity optimization requires iterative recrystallization in methanol-toluene mixtures to eliminate stereochemical byproducts .

Q. Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Filter samples through GF/F (0.7 μm) filters to remove particulates. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .
  • LC-MS Analysis : Use reverse-phase chromatography with a C18 column and a gradient of methanol/water (0.1% formic acid). Deuterated internal standards (e.g., triclosan-d3) improve quantification accuracy by correcting matrix effects .
  • Validation : Include recovery studies (spiked at 100 μg/L) and monitor for co-eluting isomers using high-resolution MS/MS .

Q. Advanced: How can researchers address stereochemical instability in the pyrrolinone moiety during storage?

Methodological Answer:

  • Stability Testing : Monitor epimerization via chiral chromatography (e.g., CHIRALPAK IG-3 column) under varying pH and temperature conditions. Evidence shows minor chromatographic changes can separate co-eluting epimers .
  • Storage Recommendations : Lyophilize the compound and store at -80°C under inert gas (argon) to prevent hydrolysis. Avoid aqueous buffers with pH > 7.0, which accelerate racemization .

Q. Advanced: What computational strategies are recommended for predicting the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Parameterize the pyrrolinone ring’s dipole moment using DFT calculations (B3LYP/6-31G*) .
  • QSAR Modeling : Train models on sulfonamide derivatives with reported IC50 values. Include descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor counts .
  • Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., acetazolamide) .

Q. Advanced: How should contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare with computational predictions (e.g., SwissADME) to identify outliers .
  • Bioavailability Studies : Use Caco-2 cell monolayers to assess permeability. Apply PBPK modeling to extrapolate in vitro data to preclinical models, adjusting for plasma protein binding .
  • Data Reconciliation : Conduct meta-analyses of published datasets to identify confounding variables (e.g., polymorphic forms, excipient interactions) .

Q. Advanced: What experimental designs are optimal for studying metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use UPLC-QTOF-MS to detect phase I/II metabolites. Include CYP450 inhibitors (e.g., ketoconazole) to identify isozyme contributions .
  • Isotope Tracing : Synthesize a deuterated analog (e.g., ethyl-d5) to track metabolic fate. Monitor isotopic patterns in urine/plasma samples from rodent models .
  • Statistical Design : Apply factorial DOE to optimize incubation time, enzyme concentration, and substrate loading. Use ANOVA to isolate significant metabolic pathways .

Eigenschaften

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMFZRCUKJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152297
Record name Glimepiride sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119018-29-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119018-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glimepiride sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIMEPIRIDE SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612913U5L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.